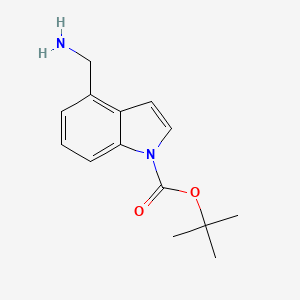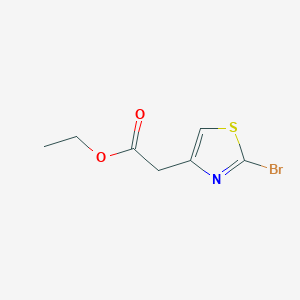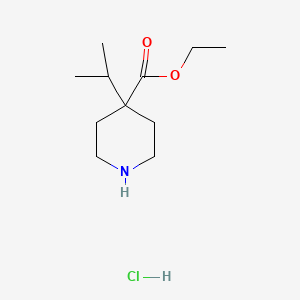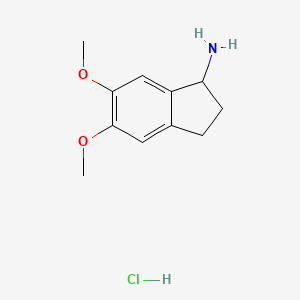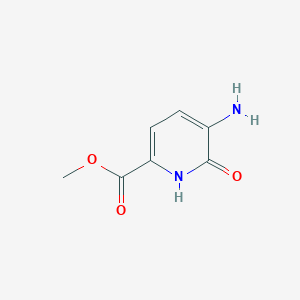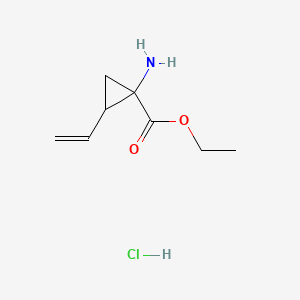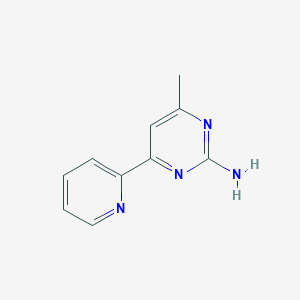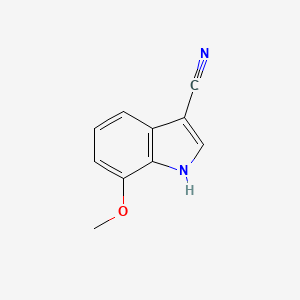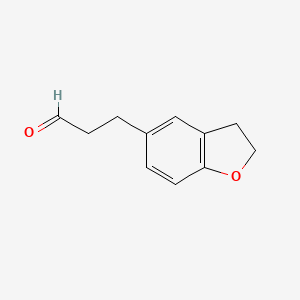![molecular formula C7H10Cl2N2S B1424321 3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride CAS No. 62835-29-4](/img/structure/B1424321.png)
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride
Übersicht
Beschreibung
“3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride” is a chemical compound that belongs to the class of organic chemistry . It is also known as 3-Picolyl chloride hydrochloride .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride” is represented by the empirical formula C6H6ClN · HCl . Its molecular weight is 164.03 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidation, reduction, and reaction with thionyl chloride . The reaction with thionyl chloride is particularly important as it introduces the chloromethyl group into the pyridine ring .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have been shown to exhibit high antitumor activity. The unique structure of these compounds allows them to interact with specific cellular targets, potentially inhibiting the growth and proliferation of cancer cells. Researchers are exploring these interactions in various cancer models to understand the mechanism of action and to develop new cancer therapies .
Antibacterial Activity
These compounds also demonstrate significant antibacterial properties. The antibacterial activity is likely due to the ability of thiazolo[3,2-a]pyrimidine derivatives to interfere with bacterial cell wall synthesis or protein synthesis. This makes them promising candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Activity
In the realm of anti-inflammatory applications, thiazolo[3,2-a]pyrimidine derivatives have been found to inhibit the production of prostaglandin E2 (PGE2) by blocking cyclooxygenase (COX) enzymes. This is similar to the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that these compounds could be developed into new anti-inflammatory medications .
Synthesis Methodology
The efficient and straightforward synthesis methodology of thiazolo[3,2-a]pyrimidine derivatives allows for the preparation of novel functionalized compounds. This has significant implications for pharmaceutical research and development, as it enables the creation of a diverse library of molecules for screening and potential drug development .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S.ClH/c8-4-6-5-11-7-9-2-1-3-10(6)7;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIJSEZFNHBAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



